4-(3-Bromophenyl)-1-methylpiperidine

説明

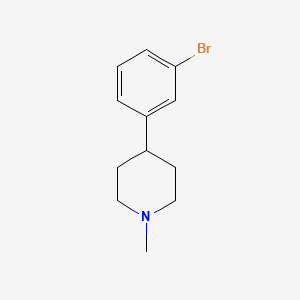

Structure

2D Structure

特性

IUPAC Name |

4-(3-bromophenyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFGTMSPFTBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-Bromophenyl)-1-methylpiperidine is a synthetic compound featuring a piperidine ring substituted with a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 256.15 g/mol

The presence of the bromine atom in the phenyl ring is significant, as halogen substituents often enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds containing piperidine rings exhibit notable antimicrobial properties. The introduction of halogen atoms, such as bromine, can enhance these effects. In studies evaluating similar piperidine derivatives, the following findings were observed:

- Minimum Inhibitory Concentration (MIC) : Several piperidine derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

- Activity Spectrum : Compounds with bromine substitutions demonstrated strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Piperidine derivatives are also studied for their interactions with neurotransmitter systems. The structural modifications in this compound may influence its affinity for dopamine and serotonin transporters:

- Binding Affinity : Analog studies suggest that similar compounds can selectively bind to dopamine transporters, potentially leading to therapeutic applications in treating disorders like depression and ADHD .

- Mechanism of Action : The compound's action may involve modulation of neurotransmitter release or inhibition of reuptake, impacting mood and behavior.

Table of Biological Activities

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of various piperidine derivatives, including those with halogen substitutions. The results indicated that the presence of bromine significantly enhanced antibacterial activity against common pathogens .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological properties of piperidine analogs, revealing that modifications such as methyl and bromo groups could optimize binding affinity for dopamine receptors. This suggests potential applications in neuropharmacology, particularly in developing treatments for psychiatric disorders .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom enhances lipophilicity and receptor binding, leading to increased biological activity .

科学的研究の応用

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of drugs targeting neurological disorders. Piperidines, including 4-(3-Bromophenyl)-1-methylpiperidine, are known for their diverse pharmacological properties.

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit significant biological activities. Compounds containing piperidine rings are often associated with various therapeutic effects, including:

- Antidepressant Activity : Similar compounds have been studied for their potential as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used to treat depression and anxiety disorders .

- Antimicrobial Properties : Some studies have explored the antibacterial and antifungal activities of piperidine derivatives, suggesting that this compound could contribute to the development of new antimicrobial agents.

- Neurological Applications : The compound's structure suggests potential use in treating conditions like schizophrenia and bipolar disorder due to its interaction with neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in various experimental settings:

- Study on Antidepressant Effects : A recent investigation into the antidepressant potential of piperidine derivatives showed that compounds similar to this compound exhibited significant activity in animal models, indicating their potential for further development as therapeutic agents .

- Antimicrobial Activity Research : Another study focused on synthesizing new piperidine derivatives demonstrated promising antibacterial activity against several strains of bacteria, suggesting that modifications to the piperidine structure could enhance efficacy against resistant strains.

Data Table: Summary of Applications

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

- However, the increased steric bulk may reduce membrane permeability compared to the smaller methyl group in 4-(3-bromophenyl)-1-methylpiperidine .

- In contrast, the bromophenyl group in the target compound provides stability and a halogen bond donor, which could enhance binding affinity in receptor-ligand interactions .

Variations in the Aromatic Substituent

4-(4-Bromophenyl)-1-methylpiperidine derivatives :

describes 1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine, where the bromine is at the para position. The meta-bromine in this compound may induce distinct electronic effects, such as altered dipole moments or steric hindrance, compared to para-substituted analogs .- 3-(Aminomethyl)-1-methylpiperidine (CAS 14613-37-7): The aminomethyl group at the 3-position enhances water solubility due to its polarity, contrasting with the hydrophobic bromophenyl group in the target compound. This difference highlights how substituent choice can tailor compounds for specific applications (e.g., aqueous vs. lipid-based systems) .

Functional Group Modifications

- The methoxy group further modulates electronic properties, contrasting with the unsubstituted phenyl ring in the target compound .

Diphenylpyraline hydrochloride (4-(diphenylmethoxy)-1-methylpiperidine hydrochloride) :

A clinically used antihistamine, this compound demonstrates how bulkier substituents (diphenylmethoxy) at the 4-position can confer therapeutic activity. The bromophenyl group in the target compound may offer a balance between steric bulk and simplicity for targeted drug design .

Pharmacological and Toxicological Comparisons

Toxicity Profiles

- (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine : This analog, with an oral LD50 of 50–300 mg/kg, is classified under acute toxicity Category 3. While direct toxicity data for this compound are unavailable, the presence of bromine (a heavier halogen) may influence metabolic stability and toxicity compared to fluorine-containing analogs .

準備方法

Nucleophilic Substitution and Bromination Route

A representative method involves the following steps:

Step 1: Formation of N-phenylpiperidine intermediate

Bromobenzene (or a bromophenyl derivative) is reacted with piperidine in the presence of a strong base such as potassium tert-butoxide or sodium tert-amylate in a high-boiling polar aprotic solvent like sulfolane. The reaction is conducted at elevated temperatures (150–180 °C) to facilitate nucleophilic aromatic substitution, yielding N-phenylpiperidine intermediates.

Step 2: Selective Bromination

The N-phenylpiperidine intermediate is then subjected to bromination using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in organic solvents like acetonitrile or dichloromethane. The reaction is catalyzed by phase transfer catalysts such as tetra-n-butylammonium tetraphenylborate to improve regioselectivity and yield, conducted at mild temperatures (15–40 °C).

Step 3: Purification

The crude brominated product is purified by vacuum distillation or recrystallization using solvent mixtures such as dichloromethane and n-heptane (1:4 ratio) to obtain the pure 1-(4-bromophenyl)piperidine derivative.

Step 4: N-Methylation

The piperidine nitrogen is methylated, typically using methylating agents like methyl iodide or dimethyl sulfate under basic conditions, to afford the final N-methylated product, 4-(3-bromophenyl)-1-methylpiperidine.

This method is advantageous due to relatively few reaction steps, straightforward operation, and moderate to high yields. It also uses readily available raw materials and reagents, which is beneficial for scale-up and industrial production.

Cyclization and Reduction Route (Alternative)

Another approach involves:

Step 1: Nucleophilic reaction between ethyl p-bromobenzoate and N-Boc-3-aminopropyl bromide under alkaline conditions to form an intermediate.

Step 2: Cyclization under alkaline conditions to form the piperidine ring.

Step 3: Reduction of the intermediate using reducing agents to obtain 3-(4-bromophenyl)piperidine.

Step 4: Further methylation at the nitrogen to achieve the N-methyl derivative.

This route is more complex but allows for stereochemical control and may be adapted for the synthesis of enantiomerically pure compounds, which is important for pharmaceutical applications.

Experimental Data Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Bromobenzene, piperidine, KtBuO or Na tert-amylate, sulfolane, 150–180 °C | 75–85 | Formation of N-phenylpiperidine |

| 2 | Bromination | N-bromosuccinimide or dibromohydantoin, acetonitrile/DCM, catalyst (tetrabutylammonium tetraphenylborate), 15–40 °C | 80–90 | Selective bromination at 3-position on phenyl ring |

| 3 | Purification | Vacuum distillation or recrystallization (DCM:n-heptane = 1:4) | — | High purity product |

| 4 | N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), room temperature | 85–95 | Efficient methylation of piperidine nitrogen |

Research Findings and Optimization Notes

Use of bulky alkoxides (potassium tert-butoxide or sodium tert-amylate) enhances nucleophilic substitution efficiency by deprotonating piperidine and promoting the reaction with bromobenzene.

The choice of brominating agent and catalyst is critical for regioselectivity; NBS with tetra-n-butylammonium tetraphenylborate provides controlled bromination avoiding polybromination.

Reaction temperature control during bromination (15–40 °C) minimizes side reactions and decomposition.

Purification by recrystallization from DCM and n-heptane offers excellent product purity and yield recovery.

For stereoselective synthesis, cyclization and reduction routes with chiral auxiliaries or catalysts can be employed, though these methods are more complex and costly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。